molecular formula C24H27N5OS B2667805 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251688-23-9

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2667805
CAS No.: 1251688-23-9
M. Wt: 433.57
InChI Key: RDNYCDSLOGBVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyridine ring, all connected through various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the thioether group and the piperidine ring. The final step involves the attachment of the pyridine ring through a carboxamide linkage. Common reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions with thiols or amines to form the desired thioether or amide linkages.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Nucleophiles: Thiols, amines

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other pyrimidine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-17-6-7-18(2)21(13-17)31-23-14-22(27-16-28-23)29-11-8-19(9-12-29)24(30)26-15-20-5-3-4-10-25-20/h3-7,10,13-14,16,19H,8-9,11-12,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNYCDSLOGBVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.